Electrochemical Deprotection: Tosyl vs. Nosyl Requires a More Negative Single Cathodic Step
When subjected to cathodic reduction in dimethylformamide, N-tosyl-protected alanine is reduced in a single cathodic step at −2.4 V/SCE following a two-electron transfer process, whereas N-nosyl-protected alanine is reduced in three cathodic steps with S–N bond cleavage achieved in >60% yield at the significantly less negative potential of −1.10 V/SCE. This direct head-to-head comparison demonstrates that the tosyl group requires more forcing reductive conditions than the nosyl group, providing greater stability toward unwanted electrochemical reduction but demanding a deliberate deprotection strategy. [1]
| Evidence Dimension | Cathodic reduction potential for S–N bond cleavage |
|---|---|
| Target Compound Data | Single cathodic step at −2.4 V/SCE |
| Comparator Or Baseline | N-Nosyl-alanine: three cathodic steps; S–N cleavage at −1.10 V/SCE (>60% yield) |
| Quantified Difference | Tosyl requires 1.3 V more negative potential than nosyl; tosyl cleaves in one step vs. three for nosyl |
| Conditions | Dimethylformamide, cyclic voltammetry and controlled potential electrolysis, aprotic medium |
Why This Matters
The higher reduction potential of the tosyl group translates into superior stability against inadvertent reductive cleavage during multistep syntheses, making it the preferred choice when late-stage reductive steps are planned for other functional groups, while nosyl may suffer premature deprotection.
- [1] Zanoni, M. V. B.; Sartorello, C. H. M. Comparative Study of the Cathodic Cleavage of N-Tosyl- and N-Nosyl-Protected Amino Acids. J. Electroanal. Chem. 1993, 361 (1–2), 103–108. View Source
